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Abstract

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH), a
key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators. By
preventing the degradation of epoxyeicosatrienoic acids (EETs), BI-1935 offers a promising
therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, pharmacological profile, and relevant experimental protocols for BI-1935, intended
to support further research and development efforts.

Chemical Structure and Properties

BI-1935 is a nicotinamide derivative with a complex molecular architecture. Its structure is
characterized by a central pyridine ring linked to a pyrazole moiety and an ethoxyethyl-
substituted pyridone.

Table 1: Chemical Identifiers and Physicochemical Properties of BI-1935
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Property Value Citation(s)
1-(2-ethoxyethyl)-6-oxo-N-[5-
[3-(pyridin-3-yl)-5-

IUPAC Name (trifluoromethyl)pyrazol-1- [1112][3]

yl]pyridin-2-yl]pyridine-3-
carboxamide

Molecular Formula C24H21F3Ne6Os [1][2]
Molecular Weight 498.47 g/mol [2][4]
CAS Number 940954-41-6 [2][3]

SMILES String

CCOCCN1C=C(C(=0)C=C1)C
(=0)NC2=NC=C(C=C2)N3C(=
CC(=N3)C4=CN=CC=C4)C(F)
(FF

[2]

KMESAVNRPDKZCQ-
InChl Key [21[3]
UHFFFAOYSA-N
Appearance Solid [2]
Purity >97% [3]
Solubility Soluble in DMSO [2]

Storage Conditions

Short term (days to weeks) at
0 - 4 °C; Long term (months to
years) at -20 °C.

[2](3]

Pharmacological Properties

BI-1935 is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH). Its

mechanism of action involves the stabilization of epoxyeicosatrienoic acids (EETs), which are

endogenous lipid signaling molecules with anti-inflammatory and vasodilatory properties.

Table 2: Pharmacological Profile of BI-1935
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Parameter Value Description Citation(s)
An enzyme that
Soluble Epoxide hydrolyzes EETs to
Target ] ] ) [5]
Hydrolase (sEH) their less active diol
forms (DHETS).
The half-maximal
inhibitory
ICso0 7nM concentration against [5]
human sEH, indicating
high potency.
Demonstrates
specificity for sEH
Good selectivity over other enzymes
against hCYP involved in related
Selectivity epoxygenases pathways. Significant [5]
2J2/2C9/2C19 and IL-  inhibition was
2 (>100-fold). observed for DAT
(82%) and Sigma 1
(50%) at 10 pM.
Dose-dependent ] )
) Shows efficacy in a
In Vivo Activity effect on mean arterial relevant animal model  [5]

pressure in Dahl salt-

sensitive rats.

of hypertension.

_ BI-2049 (structurally
Negative Control o ) )
similar, but inactive)

A crucial tool for
validating the on-
target effects of BI-

1935 in experiments.

Signaling Pathway

BI-1935 modulates the arachidonic acid metabolic pathway by inhibiting soluble epoxide

hydrolase. This intervention prevents the conversion of biologically active epoxyeicosatrienoic

acids (EETS) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The
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accumulation of EETs leads to various downstream effects, including vasodilation and reduced
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Caption: BI-1935 inhibits sEH, increasing EET levels and promoting beneficial effects.
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Experimental Protocols

The following sections provide detailed methodologies for key experiments involving BI-1935.
These protocols are based on established methods for similar compounds and should be
optimized for specific experimental conditions.

Synthesis of BI-1935 (Representative Protocol)

The synthesis of BI-1935, a nicotinamide derivative, can be approached through a multi-step
process involving the formation of key amide and pyrazole intermediates. The following is a
representative synthetic workflow.

4 Amide Formation

E—(Z—Ethoxyethyl)—6—oxo—1,6—dihydropyridine—3—carboxy|ic acia

/ Pyrazole Formation A

((e(;ougzr}gUAgHeothD G—(Pyrazol—1—y|)pyridin—2—amine derivativa (Hydrazme) E(Pyrldln 3-yl)-4,4,4-trifluorobutane-1,3- dlona
Amide Intermediate E—(Pyridin-3-y|)-5-(trif|uoromethyl)-lH-pyrazola

A / J

Coupling Reaction

Final Coupling

Click to download full resolution via product page

Caption: Representative synthetic workflow for BI-1935.
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Materials:

1-(2-Ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-amine

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
Anhydrous DMF (N,N-Dimethylformamide)
Standard glassware for organic synthesis
Magnetic stirrer and heating mantle
Rotary evaporator

Chromatography equipment (e.g., silica gel for column chromatography)

Procedure:

Amide Coupling: a. To a solution of 1-(2-ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic
acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture
at room temperature for 15 minutes. c. Add 5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-
1-yl)pyridin-2-amine (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature
for 12-24 hours, monitoring by TLC or LC-MS.

Work-up and Purification: a. Upon completion, pour the reaction mixture into water and
extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer
with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c.
Purify the crude product by silica gel column chromatography to yield BI-1935.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the ICso of BI-1935 against soluble

epoxide hydrolase using a fluorogenic substrate.
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1. Prepare Reagents
(Buffer, sEH, BI-1935, Substrate)

2. Dispense BI-1935 dilutions
into 96-well plate
(3. Add sEH enzyme to wells)

G. Pre-incubate at R'I)
G. Add Fluorogenic Substrate)

6. Measure Fluorescence
(kinetic or endpoint)

7. Data Analysis
(Calculate % inhibition, plot IC50 curve)

Click to download full resolution via product page
Caption: Workflow for the in vitro sEH inhibition assay.
Materials:
e Recombinant human sgH

e BI-1935
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o sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-
naphthalen-2-yl)-methyl ester (PHOME))

e Assay Buffer (e.g., 25 mM Bis-Tris-HCI, pH 7.0, containing 0.1 mg/mL BSA)
« DMSO

o 96-well black microplate

o Fluorescence plate reader

Procedure:

» Reagent Preparation: a. Prepare a stock solution of BI-1935 in DMSO (e.g., 10 mM). b.
Perform serial dilutions of the BI-1935 stock solution in assay buffer to obtain a range of
concentrations (e.g., from 1 uM to 0.01 nM). c. Dilute the recombinant human sEH in assay
buffer to the desired working concentration. d. Prepare the sEH substrate solution in assay
buffer.

o Assay Protocol: a. To the wells of a 96-well plate, add 2 pL of the BI-1935 dilutions. For
control wells, add 2 uL of DMSO. b. Add 100 pL of the diluted sEH enzyme solution to each
well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by
adding 100 pL of the substrate solution to each well. e. Immediately measure the
fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed
time.

o Data Analysis: a. Calculate the rate of reaction for each concentration of BI-1935. b.
Determine the percent inhibition relative to the DMSO control. c. Plot the percent inhibition
against the logarithm of the BI-1935 concentration and fit the data to a four-parameter
logistic equation to determine the 1Cso value.

In Vivo Protocol: Blood Pressure Measurement in Dahl
Salt-Sensitive Rats

This protocol outlines a general procedure for evaluating the effect of BI-1935 on blood
pressure in a hypertensive rat model.[6][7][8]
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Materials:

Dahl salt-sensitive (SS) rats

BI-1935

Vehicle (e.g., 0.5% hydroxyethylcellulose in water)

High-salt diet (e.g., 4-8% NacCl)

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Oral gavage needles

Procedure:

Animal Acclimatization and Diet: a. Acclimatize Dahl SS rats to the housing conditions for at
least one week. b. Place the rats on a high-salt diet to induce hypertension.

Blood Pressure Monitoring: a. Implant telemetry transmitters for continuous blood pressure
monitoring or acclimatize the rats to the tail-cuff measurement procedure. b. Record baseline
blood pressure for several days before starting the treatment.

Drug Administration: a. Prepare a formulation of BI-1935 in the vehicle at the desired
concentrations. b. Administer BI-1935 or vehicle to the rats via oral gavage daily for the
duration of the study.

Data Collection and Analysis: a. Continuously monitor blood pressure throughout the study.
b. Compare the changes in mean arterial pressure in the BI-1935-treated groups to the
vehicle-treated control group. c. Perform statistical analysis to determine the significance of
the observed effects.

Conclusion

BI-1935 is a valuable research tool for investigating the role of soluble epoxide hydrolase in

health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and

in vivo studies aimed at exploring the therapeutic potential of SEH inhibition. The information
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and protocols provided in this guide are intended to facilitate further research into the promising
pharmacological profile of BI-1935.

Disclaimer: BI-1935 is for research use only and not for human or veterinary use. The
experimental protocols provided are for guidance and should be adapted and optimized for
specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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